5-4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-ylAmino-4-hydroxy-3-(4-methyl-2-sulphonatophenyl)azonaphthalene-2,7 -disulphonate (sodium salt)
CAS No.: 12226-22-1
Cat. No.: VC0084315
Molecular Formula: C27H19ClN7O10S3.3Na
Molecular Weight: 802.107
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12226-22-1 |
|---|---|
| Molecular Formula | C27H19ClN7O10S3.3Na |
| Molecular Weight | 802.107 |
| IUPAC Name | trisodium;5-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
| Standard InChI | InChI=1S/C27H22ClN7O10S3.3Na/c1-13-3-6-16(7-4-13)29-26-31-25(28)32-27(33-26)30-19-12-17(46(37,38)39)10-15-11-21(48(43,44)45)23(24(36)22(15)19)35-34-18-8-5-14(2)9-20(18)47(40,41)42;;;/h3-12,36H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H2,29,30,31,32,33);;;/q;3*+1/p-3 |
| SMILES | CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Introduction
Chemical Identification and Nomenclature
Registry Information
The compound is formally identified by CAS Registry Number 70210-46-7, which serves as its unique chemical identifier in scientific and regulatory contexts . This registry information is crucial for tracking the compound in chemical databases, safety regulations, and international trade.
Synonyms and Alternative Names
The compound is known by several synonyms in the chemical and textile industries:
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Trisodium 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate
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3-[[2-[(Sodiooxy)sulfonyl]-4-methylphenyl]azo]-5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazine-2-yl]amino]-4-hydroxy-2,7-naphthalenedisulfonic acid disodium salt
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5-[4-Chloro-6-(methylphenylamino)-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-methyl-2-(sodiosulfo)phenylazo]-2,7-naphthalenedisulfonic acid disodium salt
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2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfophenyl)azo]-, trisodium salt
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Reactive Red 24 or Synocron Red P-BN (commercial designations)
Chemical Registry Identification
In addition to its CAS number, the compound is also identified by the chemical identifier DYKLIOJHWZQJBH-RCWDREBLSA-K, which represents its unique InChIKey . This standardized identifier allows for unambiguous chemical structure representation in digital databases.
Chemical Structure and Properties
Molecular Formula and Weight
The molecular formula of the compound is C27H23ClN7NaO10S3 , which reflects its complex organic structure containing carbon, hydrogen, chlorine, nitrogen, sodium, oxygen, and sulfur atoms. The molecular weight is calculated as 760.14 g/mol .
Structural Characteristics
The compound belongs to the monoazo class of dyes, characterized by a single azo (-N=N-) linkage in its structure . It features several key structural components:
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A naphthalene core with 2,7-disulfonate groups
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An azo linkage connecting to a 4-methyl-2-sulfonatophenyl group
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A triazine ring system with chloro and methylphenylamino substituents
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Multiple sulfonate groups contributing to water solubility
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A reactive triazine system that enables covalent bonding with cellulosic fibers
Physical Properties
The compound appears as a colored solid, producing a red-blue light when used as a dye . It is non-flammable according to flammability assessments . The water solubility of similar reactive dyes in this class is generally good, with solubility values around 60 g/L at 50°C reported for related compounds .
Synthesis and Preparation Methods
Chemical Synthesis Route
The synthesis of this compound involves a multi-step process that can be summarized as follows:
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Diazotization of 2-amino-5-methylbenzenesulfonic acid
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Coupling reaction with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid
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Condensation with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
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Final condensation with N-methylbenzenamine (N-methylaniline)
This synthetic route yields the target compound with the required reactive groups and chromophore system.
Laboratory Preparation Details
The detailed synthesis typically follows these steps, based on information from similar reactive dyes:
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Creation of a diazonium salt through diazotization of the appropriate aromatic amine
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Coupling of the diazonium salt with the coupling component (naphthalene derivative)
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First condensation with cyanuric chloride at low temperature (0-10°C)
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Second condensation with methylphenylamino component at elevated temperature (approximately 55°C)
Each step requires careful control of temperature, pH, and reaction time to achieve optimal yields and purity.
Applications in Textile Industry
Primary Applications
The compound is primarily used as a reactive dye for cellulosic fibers, particularly cotton fabrics . Its key applications include:
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Dyeing of cotton and various cellulose fiber fabrics
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Production of bright red hues with bluish tones
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Application in textile printing processes
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Use in specialized textile finishing processes
Dyeing Performance Characteristics
The performance characteristics of this reactive dye and similar compounds in the same class have been extensively studied. Table 1 summarizes typical performance metrics for related reactive red dyes.
Table 1: Typical Performance Characteristics of Reactive Red Dyes
The dye shows better performance metrics on cotton compared to ramie fabrics, which is attributed to the higher crystallinity of ramie fibers and fewer accessible hydroxyl groups for reaction .
Fastness Properties
The color fastness properties of this reactive dye are generally excellent, as summarized in Table 2.
Table 2: Color Fastness Properties of Related Reactive Red Dyes
| Fastness Parameter | ISO Rating | Notes |
|---|---|---|
| Light Fastness | 6 | Excellent resistance to fading |
| Wash Fastness | 4-5 | Very good to excellent |
| Perspiration Fastness | 4-5 | Very good to excellent |
| Soaping | 5 | Excellent |
These excellent fastness properties are attributed to the covalent bond formation between the reactive group of the dye and the hydroxyl groups of cellulosic fibers .
Chemical Reactivity and Bonding Mechanism
Reactive Group Functionality
The triazine group in the dye structure serves as the reactive center. The chloro substituent on the triazine ring acts as a leaving group during the reaction with cellulosic fibers, allowing the formation of a covalent bond between the dye and the fiber . This mechanism is responsible for the excellent wet fastness properties of the dye.
Bonding with Cellulosic Fibers
The reaction between the dye and cellulosic fibers occurs via a nucleophilic substitution mechanism:
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Under alkaline conditions, the hydroxyl groups of cellulose become more nucleophilic
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These nucleophilic groups attack the electrophilic carbon atoms of the triazine ring
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The chlorine leaving group is displaced, forming a covalent ether linkage between the dye and fiber
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This covalent bond is responsible for the excellent wash fastness of the dyed material
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